molecular formula C25H29N3O3S B11600029 (5Z)-2-(4-benzylpiperazin-1-yl)-5-(3,4-diethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(4-benzylpiperazin-1-yl)-5-(3,4-diethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11600029
M. Wt: 451.6 g/mol
InChI Key: YTFSTYNVWFBUTK-QJOMJCCJSA-N
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Description

(5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolone core, substituted with a benzylpiperazine group and a diethoxyphenylmethylidene moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the benzylpiperazine and diethoxyphenylmethylidene groups. Common reagents used in these reactions include thionyl chloride, piperazine, and benzyl bromide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenyl rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; usually in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiazolone core, coupled with the benzylpiperazine and diethoxyphenylmethylidene groups, provides a versatile scaffold for further modification and application in various fields.

Properties

Molecular Formula

C25H29N3O3S

Molecular Weight

451.6 g/mol

IUPAC Name

(5Z)-2-(4-benzylpiperazin-1-yl)-5-[(3,4-diethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C25H29N3O3S/c1-3-30-21-11-10-20(16-22(21)31-4-2)17-23-24(29)26-25(32-23)28-14-12-27(13-15-28)18-19-8-6-5-7-9-19/h5-11,16-17H,3-4,12-15,18H2,1-2H3/b23-17-

InChI Key

YTFSTYNVWFBUTK-QJOMJCCJSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OCC

Origin of Product

United States

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